3-Cycloheptylazetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-cycloheptylazetidine |
InChI |
InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)10-7-11-8-10/h9-11H,1-8H2 |
InChI Key |
SXCKXIIYPUMWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CNC2 |
Origin of Product |
United States |
Reactivity and Transformation Pathways of Azetidine Derivatives
Ring-Opening Reactions
The considerable ring strain in azetidines makes them prime candidates for ring-opening reactions, which can be initiated through various mechanisms. rsc.org These reactions alleviate the strain of the four-membered ring and lead to the formation of functionalized acyclic amines. nih.gov
Nucleophilic Ring Opening
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to their relative stability compared to aziridines, azetidines often require activation for the ring-opening to occur. magtech.com.cnrsc.org This can be achieved through the use of Lewis acids or by converting the azetidine (B1206935) into a quaternary ammonium (B1175870) salt, known as an azetidinium ion. magtech.com.cn The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn
Enantiopure azetidinium salts, when treated with various nucleophiles such as azide (B81097) anions, benzylamine, and acetate (B1210297) anions, provide insights into the regioselectivity of this process. organic-chemistry.org The attack of the nucleophile typically occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.govbohrium.com For instance, azetidinium ions without a substituent at the C-4 position are regioselectively opened at this position. researchgate.net Conversely, trisubstituted azetidinium ions with a methyl group at C-4 experience highly regioselective opening at the C-2 position. researchgate.net
| Reactant (Azetidinium Salt) | Nucleophile | Product (Linear Amine) | Key Finding | Reference |
| Enantiopure azetidinium salts | Azide anion, benzylamine, acetate anion, alkoxides | Functionalized linear amines | Provides insights into the regioselectivity of the ring-opening process. organic-chemistry.org | organic-chemistry.org |
| Azetidinium ions with no C-4 substituent | Various nucleophiles | C-4 opened linear amines | Regioselective opening at the unsubstituted C-4 position. researchgate.net | researchgate.net |
| Trisubstituted azetidinium ions with C-4 methyl group | Various nucleophiles | C-2 opened linear amines | Highly regioselective opening at the C-2 position. researchgate.net | researchgate.net |
Activation of Amino Moiety for Ring Opening
The nitrogen atom of the azetidine ring can be activated to facilitate nucleophilic attack. This activation is often a prerequisite for ring-opening, especially with less reactive nucleophiles. acs.org Activation can be achieved by protonation with a Brønsted acid or coordination to a Lewis acid, which increases the electrophilicity of the ring carbons. acs.orgbeilstein-journals.org
A common strategy involves the formation of an azetidinium ion by N-alkylation. researchgate.net This quaternization of the nitrogen atom creates a positively charged species that is highly susceptible to nucleophilic attack. researchgate.net For example, the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide (the von Braun reaction) leads to the formation of an N-cyanoazetidinium intermediate, which is then opened by the bromide ion. researchgate.net
Recent studies have also explored photochemical methods for activating the azetidine ring. For instance, irradiation of α-aminoacetophenones can lead to the formation of strained azetidinols, which then readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org
Ring-Expansion Reactions to Higher Heterocycles
The strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger and often more synthetically challenging heterocyclic systems like pyrrolidines, piperidines, azepanes, and azocanes. rsc.orgresearchgate.net
Formation of Pyrrolidines
The one-carbon ring expansion of azetidines to pyrrolidines is a well-documented transformation. rsc.org This can be achieved by reacting azetidines with a diazo compound in the presence of a catalyst, such as a copper or rhodium complex. nih.govacs.org The reaction proceeds through the formation of an azetidinium ylide intermediate, which then undergoes a organic-chemistry.orgbohrium.com-Stevens rearrangement to yield the pyrrolidine (B122466) ring. nih.govnih.gov
For example, azetidinecarboxylate esters react with metallocarbenes to generate azetidinium ylides, which then efficiently undergo a organic-chemistry.orgbohrium.com-shift to furnish ring-expanded pyrrolidine products. nih.gov This methodology has been applied to the synthesis of pyrrolizidine (B1209537) alkaloids. nih.gov
| Azetidine Derivative | Reagent | Catalyst | Product | Key Transformation | Reference |
| Simple N-substituted azetidines | Diazocarbonyl compounds | Cu(acac)₂ | Substituted pyrrolidines | One-carbon ring expansion via Stevens organic-chemistry.orgbohrium.com-shift. acs.org | acs.org |
| Azetidinecarboxylate esters | Metallocarbenes | - | Ring-expanded pyrrolidines | Formation of azetidinium ylide followed by organic-chemistry.orgbohrium.com-shift. nih.gov | nih.gov |
Formation of Azepanes and Azocanes
Ring expansion of azetidines can also lead to the formation of seven- and eight-membered heterocycles. researchgate.net Azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. acs.orgnih.gov Subsequent nucleophilic attack can lead to a mixture of ring-expanded pyrrolidines and azepanes. acs.orgnih.gov The distribution of the five- and seven-membered rings is dependent on the substitution pattern of the azetidine ring, the side chain, and the nature of the nucleophile. acs.orgnih.gov The formation of azocanes through similar ring-expansion strategies has also been reported. researchgate.net
Mechanistic Insights into Ring Expansion (e.g., Ylide-Type Mechanisms, Stevens Rearrangement)
The mechanism of these ring-expansion reactions often involves the formation of an ammonium ylide intermediate. nih.govresearchgate.net In the case of reactions with diazo compounds, a metallocarbene is first generated, which then reacts with the azetidine nitrogen to form an azetidinium ylide. nih.gov
This ylide can then undergo a organic-chemistry.orgbohrium.com-Stevens rearrangement, which is a sigmatropic rearrangement where an alkyl group migrates from the nitrogen atom to the adjacent carbon of the ylide. nih.govwikipedia.org This rearrangement is a key step in the one-carbon ring expansion of azetidines to pyrrolidines. nih.govacs.org The stereochemistry of the migrating group is retained during the Stevens rearrangement. wikipedia.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the observed regioselectivities in these ring-opening and expansion reactions. bohrium.comacs.orgnih.gov These studies have provided a deeper understanding of the electronic and steric factors that govern the reaction pathways. bohrium.com
Functionalization and Derivatization of the Azetidine Ring
The azetidine scaffold can be modified at both the nitrogen and carbon atoms, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives.
The nitrogen atom of the azetidine ring is a key site for functionalization. As a secondary amine, the nitrogen is nucleophilic and can readily participate in a variety of reactions to form N-substituted derivatives. Common N-functionalization reactions include:
Alkylation and Arylation: The nitrogen can be alkylated using alkyl halides or undergo arylation through methods like the Buchwald-Hartwig coupling. uni-muenchen.de
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides affords the corresponding amides and sulfonamides. These reactions are often used to introduce protecting groups or to modify the electronic properties of the nitrogen atom. ljmu.ac.uk
Reductive Amination: The azetidine nitrogen can react with aldehydes and ketones in the presence of a reducing agent to yield N-alkylated products.
Michael Addition: Azetidines can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.
The choice of N-substituent can significantly impact the properties of the azetidine derivative, including its stability, reactivity, and biological activity. nih.gov For instance, electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack, while bulky substituents can sterically hinder reactions at the nitrogen center.
Interactive Data Table: Examples of N-Substitution Reactions of Azetidines
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkylazetidine | uni-muenchen.de |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Arylazetidine | uni-muenchen.de |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Aroylazetidine | ljmu.ac.uk |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylazetidine | ljmu.ac.uk |
Functionalization of the carbon atoms of the azetidine ring, particularly at the C-3 position, allows for the introduction of diverse substituents and the creation of stereocenters. Several strategies have been developed for C-3 functionalization:
From Azetidin-3-ones: Azetidin-3-ones are versatile intermediates that can undergo reactions such as Grignard additions, Wittig reactions, and reductions to introduce substituents at the C-3 position.
Ring-Opening of 1-Azabicyclo[1.1.0]butanes (ABBs): The strain-release reaction of ABBs with various nucleophiles and electrophiles provides a powerful method for the synthesis of 3-substituted and 3,3-disubstituted azetidines. acs.orgacs.org This approach allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroatom substituents. acs.orgacs.org
Metalation and Trapping: Directed metalation of the azetidine ring, often facilitated by a directing group on the nitrogen, followed by quenching with an electrophile, can achieve C-substitution.
Cyclization Reactions: The synthesis of the azetidine ring itself can be designed to incorporate a substituent at the C-3 position. For example, the cyclization of appropriately substituted 1,3-aminoalcohols or related precursors. arkat-usa.org
The nature of the substituent at the C-3 position can influence the conformation and reactivity of the azetidine ring.
Interactive Data Table: Methods for C-3 Functionalization of Azetidines
| Method | Key Intermediate/Reagent | Type of C-3 Substitution | Reference |
| From Azetidin-3-ones | Grignard Reagent | C-3 Alkylation/Arylation and Hydroxylation | arkat-usa.org |
| Ring-Opening of ABBs | Organometallic Reagents | C-3 Alkylation/Arylation | acs.orgacs.org |
| Directed Metalation | Organolithium Base, Electrophile | Various C-3 Substituents | uni-muenchen.de |
| Intramolecular Cyclization | Substituted 1,3-difunctionalized compounds | Pre-installed C-3 Substituent | arkat-usa.org |
Stability and Reactivity Considerations for 3-Cycloheptylazetidine
While no specific experimental data for this compound is readily available in the scientific literature, its stability and reactivity can be inferred from the general principles of azetidine chemistry and the nature of the cycloheptyl substituent.
The azetidine ring in this compound is expected to exhibit the characteristic ring strain of the parent heterocycle, making it susceptible to ring-opening under certain conditions, such as in the presence of strong acids or nucleophiles. rsc.orgnih.gov However, the ring is generally stable enough to be handled under standard synthetic conditions. rsc.org
The cycloheptyl group at the C-3 position is anticipated to influence the reactivity of the azetidine ring primarily through steric effects.
Steric Hindrance: The cycloheptyl group is a bulky, non-planar, seven-membered ring. Its presence at the C-3 position will likely create steric hindrance, which could affect the rate and regioselectivity of reactions involving the azetidine ring. For instance, it might hinder the approach of nucleophiles or electrophiles to the adjacent carbon atoms or the nitrogen atom of the ring. The flexible nature of the cycloheptyl ring, which can adopt several conformations (e.g., chair, boat), might also play a role in the steric environment around the azetidine core.
Electronic Effects: The cycloheptyl group is an alkyl substituent and is generally considered to be electron-donating through an inductive effect. This electron-donating nature might slightly increase the nucleophilicity of the azetidine nitrogen. However, this electronic effect is likely to be less significant than the steric influence of the bulky cycloheptyl group.
Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 15N, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of azetidine (B1206935) derivatives, offering profound insights into the molecular framework. ipb.ptlibretexts.orgorganicchemistrydata.org High-resolution NMR, including ¹H, ¹³C, and where applicable, ¹⁵N and ¹⁹F nuclei, provides data on the chemical environment, connectivity, and stereochemistry of the molecule. nih.gov
¹H NMR: Proton NMR is fundamental for identifying the number and type of hydrogen atoms. Key parameters include chemical shift (δ), which indicates the electronic environment of a proton, and coupling constants (J), which provide information about the connectivity and dihedral angles between adjacent protons. oregonstate.edulibretexts.org For the azetidine ring, the protons typically appear as upfield-shifted signals. ipb.pt The coupling constants between protons on the azetidine ring are particularly diagnostic for determining stereochemistry, with cis couplings generally being larger than trans couplings. ipb.pt
¹³C NMR: Carbon-13 NMR complements proton NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the azetidine ring are characteristically shifted upfield due to ring strain. ipb.pt Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
¹⁵N NMR: Nitrogen-15 NMR is a valuable tool for directly probing the nitrogen atom of the azetidine ring. The chemical shift of the ¹⁵N nucleus is sensitive to its hybridization state, substitution, and protonation. Unsubstituted azetidine, for example, has a characteristic ¹⁵N resonance. ipb.pt
¹⁹F NMR: For azetidine derivatives containing fluorine, ¹⁹F NMR is an exceptionally sensitive technique. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for structural and conformational analysis.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the complete connectivity of the molecule by correlating protons with each other, protons with directly attached carbons, and protons with carbons over two or three bonds, respectively. ipb.pt
While specific experimental data for 3-Cycloheptylazetidine is not widely published, its expected NMR spectra can be predicted based on its structure and established principles for similar compounds. The structure consists of a cycloheptyl group attached to the C3 position of the azetidine ring.
Expected ¹H NMR Spectral Data: The proton spectrum would feature signals for the azetidine ring protons and the cycloheptyl ring protons. The protons on the azetidine ring (at C2 and C4) would likely appear as multiplets in the range of δ 3.0-4.0 ppm. The proton at C3, being attached to both rings, would also be a multiplet, likely in the δ 2.0-3.0 ppm region. The numerous protons of the cycloheptyl ring would produce a complex series of overlapping multiplets in the upfield region, typically δ 1.0-2.0 ppm.
Expected ¹³C NMR Spectral Data: The carbon spectrum would show distinct signals for the azetidine and cycloheptyl carbons. The carbons of the azetidine ring (C2, C3, and C4) would be expected in the range of δ 35-60 ppm. The carbons of the cycloheptyl ring would appear further upfield, generally in the δ 25-45 ppm range.
Interactive Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine N-H | 1.5 - 2.5 (broad) | - |
| Azetidine C2/C4-H | 3.0 - 4.0 (m) | 45 - 60 |
| Azetidine C3-H | 2.0 - 3.0 (m) | 35 - 50 |
| Cycloheptyl C1'-H | 1.8 - 2.5 (m) | 40 - 50 |
| Cycloheptyl CH₂ | 1.0 - 2.0 (m) | 25 - 40 |
Note: These are estimated chemical shift ranges. Actual values can vary based on solvent and other experimental conditions. 'm' denotes multiplet.
Mass Spectrometry (MS/HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com For this compound, MS would be used to confirm its molecular formula, C₁₀H₁₉N.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the expected nominal mass would be 153 amu.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. nih.gov The calculated exact mass for the molecular ion [M+H]⁺ of C₁₀H₁₉N is 154.1596. An experimental HRMS value matching this calculated mass would confirm the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. Common fragmentation pathways for azetidines involve ring-opening or loss of substituents. For this compound, fragmentation could involve the loss of the cycloheptyl group or cleavage of the azetidine ring, leading to characteristic fragment ions.
Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₀H₁₉N | 153.1517 |
| [M+H]⁺ | C₁₀H₂₀N⁺ | 154.1596 |
| [M-C₇H₁₃]⁺ (Loss of Cycloheptyl) | C₃H₆N⁺ | 56.0500 |
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry and conformation. researchgate.netresearchgate.netnih.govwikipedia.orgnih.govnih.govlibretexts.orgdartmouth.edu This technique requires a single, well-ordered crystal of the compound. nih.govlibretexts.org
If a suitable crystal of this compound or a derivative could be grown, X-ray diffraction analysis would provide a detailed structural model. researchgate.netnih.gov This model would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The puckering of the azetidine ring and the preferred conformation (e.g., chair, boat) of the cycloheptyl ring.
Stereochemistry: If the molecule is chiral (e.g., due to substitution), X-ray crystallography can determine the absolute configuration of the stereocenters, often through the use of anomalous dispersion. researchgate.netresearchgate.netnih.gov
Intermolecular interactions: Information about how the molecules pack in the crystal lattice, including any hydrogen bonding involving the azetidine N-H group.
The successful application of this technique is entirely dependent on the ability to produce high-quality crystals, which can often be a challenging step. researchgate.netnih.govlibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. oregonstate.edunih.govlibretexts.orglibretexts.org It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. nih.govnih.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features: the N-H bond of the secondary amine in the azetidine ring and the C-H and C-C bonds of the alkyl framework.
Key expected absorptions include:
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. libretexts.org This peak is often broader than an O-H stretch.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the cycloheptyl and azetidine rings.
N-H Bend: An absorption in the range of 1550-1650 cm⁻¹ may be present due to the N-H bending vibration.
C-N Stretch: A weak to medium absorption in the fingerprint region, typically around 1100-1250 cm⁻¹, can be attributed to the C-N stretching vibration.
Interactive Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300 - 3500 | Moderate |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| N-H (Amine) | Bend | 1550 - 1650 | Variable |
| C-N (Amine) | Stretch | 1100 - 1250 | Weak-Medium |
Computational and Theoretical Chemistry Studies on Azetidine Systems
Quantum Chemical Methods for Electronic and Thermodynamic Properties
Quantum chemical methods are instrumental in elucidating the fundamental electronic and thermodynamic characteristics of azetidine (B1206935) derivatives. researchgate.net Techniques such as Density Functional Theory (DFT) are frequently employed to study parameters that govern the chemical behavior of these compounds. researchgate.netnih.gov Calculations can determine electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and non-linear optical properties. researchgate.net These studies help in understanding the reactivity and physical characteristics of novel azetidine-containing molecules. researchgate.net
Furthermore, first-principles quantum mechanical calculations can accurately predict thermodynamic parameters, such as the Gibbs free energy of formation and reaction, which are crucial for analyzing metabolic processes and designing synthetic pathways. nih.govosti.gov These methods provide a consistent approach for obtaining thermodynamic data, overcoming limitations of experimental availability. nih.gov
Force Field Calculations and Vibrational Spectra
Force field calculations, often used in molecular dynamics (MD) simulations, are essential for studying the conformational landscape and vibrational properties of larger molecules and systems containing the azetidine moiety. These classical methods can be parameterized using data from high-level quantum-mechanical (QM) calculations to ensure accuracy. nih.govmdpi.comrsc.org
The combination of DFT calculations, for instance using the B3LYP functional with basis sets like 6-31G**, allows for the optimization of molecular geometries and subsequent vibrational analysis. nih.gov This process yields theoretical vibrational spectra (e.g., infrared spectra), where the calculated frequencies confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.govmdpi.com The analysis of these spectra provides detailed information about the vibrational modes of the azetidine ring and its substituents.
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G** | Geometry optimization and frequency analysis of small organic molecules. | nih.gov |
| Quantum Mechanics (QM) | Not Specified | Calculation of IR spectra for small peptides to identify secondary structures. | mdpi.com |
| Differentiable Molecular Simulations | Not Specified | Optimization of implicit solvent force fields for disordered proteins. | rsc.org |
Strain Energy Analysis of Azetidine Ring Systems
A defining characteristic of the azetidine ring is its significant strain energy, which dictates its stability and reactivity. researchgate.netresearchwithrutgers.com The ring strain of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of less strained rings such as pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net
This inherent strain makes the azetidine ring more stable and easier to handle than the highly reactive aziridine ring, yet reactive enough to participate in unique strain-releasing reactions. researchwithrutgers.comrsc.org The strain energy influences the bond angles and lengths within the ring, leading to specific chemical behaviors that are leveraged in organic synthesis. nih.gov The introduction of substituents can further modulate this strain, a factor that can be investigated using theoretical methods. rsc.org
| Compound | Ring Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Aziridine | 26.7 | researchgate.net |
| Azetidine | 25.2 - 25.4 | researchgate.netrsc.org |
| Pyrrolidine | 5.8 | researchgate.net |
| Piperidine | 0 | researchgate.net |
| Cyclopropane | 27.6 | researchgate.net |
| Cyclobutane | 26.4 | researchgate.net |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and selectivity of reactions involving azetidine systems. mdpi.comrsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out detailed reaction pathways. rsc.org This theoretical insight is crucial for understanding how reactions proceed, why certain products are favored over others, and how catalysts influence the reaction outcome.
Elucidation of Azetidine Ring Expansion Mechanisms
DFT calculations have been successfully applied to unravel the mechanisms of azetidine ring expansion reactions, which are valuable transformations for synthesizing larger nitrogen-containing heterocycles. epfl.ch For instance, theoretical studies on the ring expansion of 2-haloalkyl azetidines have helped to clarify the nature of the intermediates, suggesting the involvement of bicyclic azetidinium ions. epfl.ch Computational analysis can also shed light on intramolecular ring-opening decomposition pathways, where a pendant functional group on a substituted azetidine nucleophilically attacks the strained ring, leading to its cleavage and rearrangement. nih.gov
Predicting Reaction Outcomes and Yields
Computational chemistry, particularly DFT, plays a significant role in predicting the outcomes of chemical reactions involving azetidines. nih.govrsc.org By modeling the transition states for different possible reaction pathways, researchers can determine which pathway has the lower activation energy and is therefore more likely to occur. This approach has been used to explain and predict regioselectivity, such as in the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, where DFT calculations correctly predicted the preferential formation of azetidine over pyrrolidine. nih.gov
More recently, machine learning (ML) models are being integrated with DFT calculations to create powerful predictive tools. nih.gov These hybrid methods can rapidly screen potential reactions and trigger more computationally expensive DFT calculations only for cases where the ML model has low confidence, thereby accelerating the accurate prediction of reaction outcomes like regioselectivity in SNAr reactions. nih.gov
Investigating Stereochemical Outcomes in Catalysis
Understanding and controlling stereochemistry is paramount in modern organic synthesis, and DFT calculations provide deep insights into the origins of stereoselectivity in catalytic reactions that form or involve azetidines. nih.govnih.gov For example, detailed computational analyses have been performed on diastereodivergent and enantioselective aza-Henry reactions to form substituted amino esters. nih.govnih.govresearchgate.net These studies model the interactions between the catalyst, imine, and nitroalkane substrates in the transition state. nih.gov By comparing the energies of the different possible transition state structures leading to various stereoisomers, researchers can rationalize why a particular catalyst favors the formation of one specific stereoisomer. nih.govnih.govresearchgate.net Such computational models can reveal subtle non-covalent interactions, like hydrogen bonding and dispersion forces, that are critical in determining the stereochemical outcome. nih.govnih.gov
Molecular Docking and Molecular Dynamics Simulations on Azetidine Systems
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of azetidine-containing compounds at an atomic level. They allow researchers to model the interaction of these molecules with biological macromolecules, such as proteins and nucleic acids, and to analyze their conformational landscapes.
Ligand-Protein Interactions and Binding Affinity
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of that interaction, or binding affinity. proquest.com This technique is widely employed in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor recognition.
For azetidine derivatives, docking studies have been instrumental in identifying and optimizing their potential as therapeutic agents. Researchers have used these methods to predict the binding modes of azetidine scaffolds within the active sites of various enzymes and receptors. For instance, indole-bearing azetidine derivatives have been docked into the active site of the monoamine oxidase A (MAO-A) enzyme to explore their potential as antidepressant agents. rjptonline.org Similarly, novel azetidin-2-one (B1220530) derivatives were evaluated as potential anti-proliferative agents by docking them into the epidermal growth factor receptor (EGFR). researchgate.net In one such study, the designed compounds A-2 and A-8 showed superior PLP fitness scores compared to the reference ligand, indicating a potentially higher binding affinity. researchgate.net
These simulations provide detailed insights into the non-covalent interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rjptonline.org For example, docking of azetidine-2-one derivatives into the enoyl-acyl carrier protein (enoyl-ACP) reductase, a key enzyme in bacterial fatty acid synthesis, revealed hydrogen bonding interactions crucial for their potential antitubercular activity. rjptonline.org The binding affinity is often quantified by a scoring function, which estimates the free energy of binding.
Table 1: Examples of Molecular Docking Studies on Azetidine Derivatives
| Azetidine Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Azetidin-2-ones | Epidermal Growth Factor Receptor (EGFR) | Identified derivatives with higher predicted binding fitness (PLP scores: 77.79, 76.68) than the reference drug Erlotinib (71.94). researchgate.net |
| Indole-bearing azetidines | Monoamine Oxidase A (MAO-A) | Performed to understand intermolecular interactions for potential antidepressant activity. rjptonline.org |
| Schiff base derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Showed hydrogen bonding interactions, suggesting potential for antitubercular activity. rjptonline.org |
This table is generated based on data from multiple sources and is for illustrative purposes.
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. researchgate.net An MD simulation of a novel azetidine derivative complexed with Hepatitis C virus (HCV) NS5B protein showed the root-mean-square deviation (RMSD) remained stable within a range of 0.75 Å to 1.5 Å over 90 nanoseconds, indicating a stable binding interaction. researchgate.net These simulations can be used to validate docking poses, calculate binding free energies more accurately, and understand how protein flexibility affects ligand binding.
Conformational Analysis of Azetidine Scaffolds
The four-membered ring of azetidine is characterized by significant ring strain, which dictates its unique chemical properties and three-dimensional structure. researchgate.net Unlike planar aromatic rings, the azetidine scaffold is conformationally puckered. nih.govjmpas.com Computational studies using methods like ab initio Hartree-Fock and density functional theory (DFT) are used to explore this conformational landscape.
Studies on L-azetidine-2-carboxylic acid have shown that the ring is not planar but exists in a "buckled" conformation. researchgate.net The degree of this pucker can be influenced by the nature and position of substituents on the ring. nih.gov For instance, computational analysis of fluorinated azetidine derivatives revealed that the ring pucker is influenced by a charge-dipole interaction between the fluorine atom and the nitrogen cation. researchgate.net Compared to the more flexible five-membered pyrrolidine ring, the azetidine ring is more rigid. researchgate.net
Understanding the preferred conformations of the azetidine scaffold is crucial, as it determines the spatial orientation of its substituents. This, in turn, affects how the molecule interacts with its biological target. A predefined spatial arrangement of functional groups can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity. enamine.net
Table 2: Conformational Properties of the Azetidine Ring
| Property | Description | Computational Method |
|---|---|---|
| Ring Geometry | Non-planar, puckered/buckled structure. nih.govresearchgate.net | Ab initio, DFT |
| Flexibility | Less flexible than five-membered pyrrolidine rings. researchgate.net | Comparative computational studies |
| Substituent Effects | Ring pucker can be influenced by substituents (e.g., fluorine). researchgate.net | DFT calculations |
This table synthesizes information from various computational and experimental studies on azetidine systems.
Computational Strategies for Guiding Synthesis
Beyond analyzing molecular interactions and conformations, computational chemistry plays a vital role in guiding the synthesis of azetidine-containing molecules. The construction of the strained four-membered ring can be challenging, and theoretical calculations help chemists devise efficient and selective synthetic routes. mit.edubioquicknews.com
Density Functional Theory (DFT) is a key tool for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. nih.gov For example, DFT calculations were employed to understand the regioselectivity of a copper-catalyzed radical cyclization of ynamides to form azetidines. nih.gov The calculations helped explain why the reaction proceeds via a kinetically favored 4-exo-dig cyclization pathway over the alternative 5-endo-dig pathway. nih.gov
In another innovative approach, researchers at MIT and the University of Michigan developed a computational model to guide a photocatalytic reaction for synthesizing a wide variety of azetidines. mit.edu By calculating the frontier orbital energies of different alkenes and oximes, the model could predict in seconds whether a given pair would react to form an azetidine and could also estimate the potential yield. mit.edu This predictive power allows chemists to pre-screen substrates computationally, saving significant time and resources compared to a traditional trial-and-error approach in the lab. mit.edu These computational strategies are essential for expanding the accessibility and structural diversity of complex azetidine derivatives. researchgate.net
Applications of Azetidine Scaffolds in Modern Chemical Research
Azetidines as Bioisosteric Replacements
Bioisosteric replacement is a key strategy in drug design to optimize the physicochemical and pharmacokinetic properties of lead compounds. Azetidine (B1206935) scaffolds have proven to be effective bioisosteres for several common ring systems, offering a unique tool to modulate molecular properties. rsc.orgacs.org
The compact and rigid nature of the azetidine ring makes it an attractive substitute for larger, more flexible saturated heterocycles like pyrrolidine (B122466) and piperidine. nih.govresearchgate.net This substitution can lead to improved metabolic stability and altered binding affinities. For instance, the 2,6-diazaspiro[3.3]heptane ring system, which features two azetidine rings, is frequently used as a bioisostere for piperazine. organic-chemistry.org This replacement has been shown to increase conformational rigidity and enhance aqueous solubility. organic-chemistry.org
Azetidines also serve as non-aromatic, three-dimensional bioisosteres for phenyl rings. acs.org Replacing a flat phenyl group with a puckered azetidine scaffold introduces sp3 character into the molecule, which can improve solubility and other pharmacokinetic parameters that are often problematic with planar aromatic systems. acs.org This strategy allows for the exploration of novel chemical space while maintaining or improving biological activity.
Below is a table summarizing examples of azetidine-based bioisosteric replacements and their effects.
The inherent strain of the four-membered ring makes azetidines conformationally restricted and more rigid than their five- and six-membered counterparts. This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The well-defined spatial orientation of substituents on an azetidine scaffold allows for precise control over the three-dimensional arrangement of functional groups.
The substitution of planar aromatic rings or flexible aliphatic rings with azetidine scaffolds is a powerful strategy for exploring three-dimensional (3D) chemical space. acs.org This "escape from flatland" is a current trend in medicinal chemistry aimed at improving the properties of drug candidates. acs.org Azetidine-containing molecules often possess improved solubility, metabolic stability, and novel intellectual property potential due to their unique 3D shapes. organic-chemistry.orgacs.org The perpendicular arrangement of rings in spiro-azetidines, for example, allows for the projection of substituents into previously inaccessible regions of chemical space. organic-chemistry.org
Azetidines in Catalysis
The unique structural and electronic properties of azetidines have made them valuable components in the design of catalysts, particularly for asymmetric synthesis.
Chiral, non-racemic azetidines have been effectively utilized as ligands and organocatalysts to induce asymmetry in a variety of chemical reactions. The constrained conformation of the azetidine ring can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. For example, enantiopure cis-aminoazetidines have been shown to be effective chiral ligands for transition metals like copper. These Cu-azetidine complexes have been successfully employed as catalysts in asymmetric reactions, achieving high enantioselectivity. The development of synthetic methods to access chiral 2,3-disubstituted and tetrasubstituted azetidines has further expanded their potential applications in asymmetric catalysis.
Azetidine-based catalysts have demonstrated significant efficacy in several key carbon-carbon bond-forming reactions.
Henry (Nitroaldol) Reaction : This reaction is a fundamental method for C-C bond formation. Enantioselective versions of the Henry reaction have been successfully catalyzed by complexes of copper with chiral azetidine ligands, achieving excellent enantiomeric excesses (up to >99.5% ee).
Suzuki-Miyaura Coupling : Water-stable palladium(II) complexes of azetidine-based tridentate ligands have proven to be highly active catalysts for the Suzuki-Miyaura coupling of aryl bromides and chlorides with arylboronic acids. These catalysts function efficiently in water, which is an environmentally benign solvent.
Sonogashira Coupling : The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone for synthesizing arylated alkynes. Stable pyridylazetidine-based Pd(II) complexes have been successfully used as phosphine-free catalysts for this reaction. These catalysts are effective under mild conditions, even in aerated and partially aqueous media, and can couple less reactive aryl chlorides.
Michael Addition : The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, has also been influenced by azetidine chemistry. The aza-Michael addition, a method for forming C-N bonds, has been used to synthesize novel azetidine derivatives by reacting NH-heterocycles with azetidin-3-ylidene acetates.
The table below provides an overview of azetidine's role in these key catalytic reactions.
Azetidine-Containing Scaffolds in Material Science and Polymerization
The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening polymerization, a property that has been harnessed in material science. nih.gov This reactivity, combined with the functional versatility of the azetidine ring, allows for the creation of unique polymers and materials. nih.gov
Cationic ring-opening polymerization (CROP) of azetidine and its derivatives can produce polyamines, such as hyperbranched poly(trimethylenimine) (hbPTMI). These polymers have potential applications in areas like CO2 capture, where they can be impregnated onto silica (B1680970) scaffolds to create porous adsorbent materials. The polymerization of azetidines is more controlled compared to the analogous polymerization of aziridines, allowing for the synthesis of polymers with more defined structures.
Furthermore, the inherent strain and high nitrogen content of functionalized azetidines make them promising scaffolds for energetic materials. By incorporating nitro groups onto the azetidine ring, novel materials with high densities, positive oxygen balances, and improved detonation properties compared to traditional explosives have been synthesized. The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical properties of these energetic materials, highlighting the tunability of the scaffold.
Azetidines as Building Blocks for Complex Organic Molecules
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in modern organic synthesis. arkat-usa.orgrsc.org Its utility stems from the inherent ring strain, estimated to be around 25.4 kcal/mol, which makes it susceptible to selective ring-opening reactions. rsc.org This reactivity, combined with the ability to functionalize the ring at various positions, allows chemists to introduce the azetidine core into larger, more complex molecules or to use it as a linchpin to construct acyclic structures with defined stereochemistry. rsc.orgresearchgate.net The compound 3-Cycloheptylazetidine serves as a pertinent, albeit specialized, example within the broader class of 3-substituted azetidines, which are instrumental in medicinal chemistry and materials science. arkat-usa.orgnih.gov
The strain within the azetidine ring is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This balance allows for facile handling while enabling unique reactivity under specific conditions. rsc.org Synthetic chemists exploit this strain in various ways, primarily through nucleophilic ring-opening reactions. These reactions proceed by cleavage of the C–N bonds, driven by the release of ring strain, to yield functionalized amine derivatives. acs.org For instance, the reaction of N-activated azetidines with various nucleophiles can lead to the formation of γ-amino alcohols, γ-diamines, or other 1,3-difunctionalized acyclic compounds.
The substituent at the 3-position, such as the cycloheptyl group in This compound , significantly influences the molecule's physical, chemical, and biological properties. A large, non-polar group like cycloheptyl can enhance lipophilicity, a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the 3-position is a key site for introducing diversity into molecular scaffolds. arkat-usa.org The synthesis of 3-substituted azetidines can be achieved through various methods, including the cyclization of 1,3-difunctionalized precursors, ring expansion of aziridines, and functionalization of the pre-formed azetidine ring. arkat-usa.org
A powerful strategy for creating complex, 3-substituted azetidines involves the use of 1-azabicyclo[1.1.0]butanes (ABBs). acs.org These highly strained intermediates react with a wide array of nucleophiles and electrophiles in strain-release functionalization reactions. researchgate.net This approach allows for the modular and divergent synthesis of 3,3-disubstituted and 1,3-disubstituted azetidines, providing rapid access to libraries of compounds for screening and optimization. acs.orgacs.org
The azetidine nitrogen atom provides another handle for elaboration. It can be readily functionalized via N-alkylation, N-acylation, or N-arylation reactions. uni-muenchen.de This functionalization not only allows for the attachment of the azetidine scaffold to other parts of a target molecule but can also be used to tune the reactivity of the ring. For example, installing an electron-withdrawing group on the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack. acs.org
The incorporation of azetidine units, including those with bulky substituents like a cycloheptyl group, into peptides and other bioactive molecules has been shown to confer unique structural and functional properties. researchgate.netnih.gov The rigid, four-membered ring can act as a conformational constraint, locking the peptide backbone into a specific orientation. nih.gov This can enhance binding affinity to biological targets and improve metabolic stability by protecting against proteolytic degradation. researchgate.netnih.gov The 3-aminoazetidine (3-AAz) subunit, for example, has been introduced as a turn-inducing element to facilitate the efficient synthesis of small cyclic peptides. nih.gov
Below is a table summarizing representative synthetic transformations involving the azetidine scaffold, illustrating its versatility as a building block. While these are general reactions for the azetidine class, they are applicable to derivatives like This compound .
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| N-Functionalization | Alkyl halides, Acyl chlorides, Arylboronic acids (Buchwald-Hartwig coupling) | N-Alkyl, N-Acyl, N-Aryl Azetidines | Allows for attachment to other molecular fragments and modulation of electronic properties. uni-muenchen.de |
| Nucleophilic Ring-Opening | Nucleophiles (e.g., organometallics, hydrides, halides) with N-activation | γ-Substituted Amines | Strain-release driven reaction to form functionalized acyclic amines. acs.org |
| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butane (ABB) + Nucleophiles/Electrophiles | 1,3-Disubstituted or 3,3-Disubstituted Azetidines | Modular and divergent synthesis of highly substituted azetidines. acs.orgacs.org |
| [3+2] Cycloaddition | With activated alkynes or alkenes | Fused heterocyclic systems (e.g., pyrrolizidines) | Construction of more complex polycyclic scaffolds. |
| Peptide Incorporation | Standard peptide coupling protocols | Azetidine-containing peptides | Induces conformational constraints and enhances proteolytic stability. researchgate.netnih.gov |
Q & A
Q. What are the established synthetic routes for 3-Cycloheptylazetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves azetidine ring functionalization with cycloheptyl groups via nucleophilic substitution or transition-metal-catalyzed coupling. Key steps include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, ensuring minimal side-product formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may require post-reaction purification via column chromatography .
- Yield Analysis : Monitor yields using HPLC or GC-MS, comparing against literature benchmarks. Contradictions in reported yields (e.g., 60–85%) should be addressed by replicating protocols with controlled variables (temperature, stoichiometry) .
- Example Data Table :
| Synthetic Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | None | THF | 80 | 62 | 92 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | DMF | 100 | 78 | 98 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize - and -NMR for structural confirmation. Key signals include azetidine ring protons (δ 3.1–3.5 ppm) and cycloheptyl CH₂ groups (δ 1.4–1.8 ppm). Use - COSY to resolve overlapping peaks .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 154.1234 for C₁₀H₁₇N).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) for purity assessment. Retention time consistency (±0.2 min) across replicates indicates robustness .
Q. What are the critical safety considerations when handling this compound in laboratory settings, and how should exposure risks be mitigated?
- Methodological Answer :
- Hazard Mitigation : Refer to GHS guidelines ():
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis/purification steps due to potential vapor release.
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
- Emergency Protocols : Immediate rinsing with water for spills (15+ minutes for eye exposure) and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound derivatives, and what catalytic systems show promise in improving enantiomeric excess?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (Chiralpak IC3 column) .
- Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereoselectivity by stabilizing transition states.
- Iterative Optimization : Apply Design of Experiments (DoE) to test variables (catalyst loading, pressure) and validate via ANOVA .
Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of this compound, and how do solvent interactions affect its molecular stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate energy-minimized structures using Gaussian 16 with B3LYP/6-31G(d) basis set. Analyze ring puckering and cycloheptyl group flexibility .
- Solvent Modeling : Compare implicit (e.g., PCM for water) vs. explicit (e.g., TIP3P for ethanol) solvent models. Explicit models better capture hydrogen-bonding interactions, reducing conformational entropy by 15–20% .
Q. How should contradictory data regarding the thermodynamic stability of this compound polymorphs be resolved through systematic experimental validation?
- Methodological Answer :
- Multi-Method Analysis : Combine DSC (melting point consistency), PXRD (crystallinity), and solid-state NMR to differentiate polymorphs .
- Controlled Recrystallization : Vary solvents (ethanol vs. acetonitrile) and cooling rates to isolate metastable vs. stable forms. Validate with van’t Hoff plots to assess ΔG differences .
- Statistical Validation : Use t-tests to compare DSC enthalpies (α = 0.05) and confirm reproducibility across ≥3 independent trials .
Methodological Guidelines
- Literature Review : Identify gaps in azetidine derivative synthesis by cross-referencing 10+ primary sources, prioritizing journals like J. Org. Chem. and Org. Lett. .
- Ethical Compliance : Document IRB approval (if applicable) and adhere to OSHA standards for chemical handling .
- Data Integrity : Use tools like Mendeley for citation management and ensure raw data (e.g., NMR spectra) are archived in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
